An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-2-yl)propanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery and the Significance of the Imidazole Moiety
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties, including acidity (pKa), solubility, lipophilicity, and melting point, govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile within a biological system.[3][4][5] An imbalance in these characteristics can lead to poor bioavailability, off-target effects, and ultimately, the failure of a promising therapeutic candidate.[1]
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[6][7][8] Its prevalence in both natural products and synthetic drugs stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding.[6][8] This versatility allows imidazole-containing compounds to interact with a wide array of biological targets, leading to their development as anticancer, antifungal, and anti-inflammatory agents, among others.[6][8]
This guide focuses on 3-(1H-Imidazol-2-yl)propanoic acid , a molecule that combines the key features of an imidazole ring and a carboxylic acid. This unique structure suggests its potential as a valuable building block in the design of novel therapeutics. A comprehensive characterization of its physicochemical properties is therefore essential for any researcher or drug development professional looking to utilize this compound.
Core Physicochemical Profile of 3-(1H-Imidazol-2-yl)propanoic Acid
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₆H₈N₂O₂ | [9] |
| Molecular Weight | 140.14 g/mol | [9] |
| CAS Number | 178388-79-9 | [9][10] |
| Melting Point | 103-104 °C | [9] |
| pKa | Not Experimentally Determined | |
| Aqueous Solubility | Not Experimentally Determined |
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the pKa and aqueous solubility of 3-(1H-Imidazol-2-yl)propanoic acid. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa of a compound is a critical parameter that influences its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For 3-(1H-Imidazol-2-yl)propanoic acid, we expect at least two pKa values: one for the carboxylic acid group and another for the imidazole ring. Potentiometric titration is a highly accurate method for determining pKa values.[11]
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of 3-(1H-Imidazol-2-yl)propanoic acid.
-
Dissolve the compound in a known volume (e.g., 50 mL) of deionized, carbonate-free water. Gentle warming may be used to aid dissolution, but the solution must be cooled to the experimental temperature before titration.[6]
-
-
Instrument Calibration:
-
Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C or 37 °C).[1]
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature.
-
Begin stirring the solution gently with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add a standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M) in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[1]
-
Continue the titration until the pH has risen significantly past the expected equivalence points.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence points can be identified as the points of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.
-
The pKa values are determined from the pH at the half-equivalence points.[6] For a diprotic acid, the first pKa (pKa1) corresponds to the pH at half the volume of the first equivalence point, and the second pKa (pKa2) can be calculated from the pH at the midpoint between the first and second equivalence points.
-
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[2][7]
Caption: Workflow for aqueous solubility determination by the shake-flask method.
-
Sample Preparation:
-
Add an excess amount of solid 3-(1H-Imidazol-2-yl)propanoic acid to a series of vials containing a known volume (e.g., 5-10 mL) of aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic physiological conditions). The presence of undissolved solid at the end of the experiment is crucial.
-
-
Equilibration:
-
Seal the vials and place them in a shaking water bath or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).[2]
-
Agitate the samples for a predetermined time sufficient to reach equilibrium (typically 24 to 48 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is achieved when the concentration no longer changes significantly over time.[2]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and separate the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantify the concentration of 3-(1H-Imidazol-2-yl)propanoic acid in the clear supernatant. High-performance liquid chromatography with UV detection (HPLC-UV) is a common and reliable method for this purpose. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.
-
Expected Spectroscopic Characteristics
While experimental spectra for 3-(1H-Imidazol-2-yl)propanoic acid are not widely published, its structure allows for the prediction of key spectroscopic features.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions around 3100 cm⁻¹ (imidazole C-H) and 3000-2850 cm⁻¹ (aliphatic C-H).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.
-
C=N and C=C Stretch (Imidazole Ring): Multiple bands in the 1600-1450 cm⁻¹ region.
-
O-H Bend (Carboxylic Acid): A broad absorption around 930 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Expected signals include:
-
Two triplets for the two methylene (-CH₂-) groups of the propanoic acid chain.
-
Two signals for the protons on the imidazole ring.
-
A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.
-
A broad signal for the N-H proton of the imidazole ring.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom:
-
A signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
Signals for the carbon atoms of the imidazole ring.
-
Signals for the two methylene carbons of the propanoic acid chain.
-
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z 141.06 would be expected in positive mode, and the deprotonated molecule [M-H]⁻ at m/z 139.05 in negative mode.
Conclusion
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(1H-Imidazol-2-yl)propanoic acid and, more importantly, furnishes detailed, actionable protocols for the experimental determination of its pKa and aqueous solubility. For researchers and drug development professionals, obtaining this critical data is a non-negotiable step in assessing the potential of this and any other compound for further development. The methodologies outlined herein are robust, reliable, and adhere to industry best practices, ensuring the generation of high-quality data to inform and guide future research endeavors.
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